1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride
Overview
Description
Antipsychotic agent. Displays high affinity for dopamine D4 and serotonergic 5-HT2A receptors and relatively weak affinity at D2 receptors (Ki values are 3.0, 5.8, 134, 181, 199, 240, 411 and > 678 nM for D4, 5-HT2A, 5-HT1A, α1, D2, D3, D1, α2 and muscarinic receptors respectively). Inhibits exploratory locomotor activity and antagonizes d-amphetamine-induced locomotor stimulation in rats.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- The compound is utilized in the synthesis of Flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. Its industrial production involves condensation processes with N-cynnamylpiperazine and other chemicals (Shakhmaev, Sunagatullina, & Zorin, 2016).
Dopamine Uptake Inhibition
- This compound is a key ingredient in the synthesis of GBR-12909, a dopamine uptake inhibitor. The synthesis process aims at eliminating chromatographic purifications and improving overall yield (Ironside et al., 2002).
Antimicrobial Properties
- Derivatives of this compound show significant antibacterial and antifungal activities, with some exhibiting potent activity against various bacterial and fungal strains (Rameshkumar et al., 2003).
Biofilm and Enzyme Inhibition
- Piperazine-linked compounds synthesized using this compound have been studied for their antibacterial efficacies and biofilm inhibition activities. These studies include inhibitory activities against MRSA and VRE bacterial strains and MurB enzyme inhibition (Mekky & Sanad, 2020).
Role in Antitubercular Activity
- Its derivatives have been designed and screened for in vitro Mycobacterium tuberculosis DNA gyrase inhibition, showing promising results in antitubercular activity (Reddy et al., 2014).
Use in Antidepressant and Antianxiety Medications
- Novel series of derivatives of this compound have been synthesized and tested for antidepressant and antianxiety activities in animal models (Kumar et al., 2017).
properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(4-fluorophenyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGYKPECFQXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432713 | |
Record name | PNU 96415E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride | |
CAS RN |
170856-41-4 | |
Record name | PNU 96415E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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